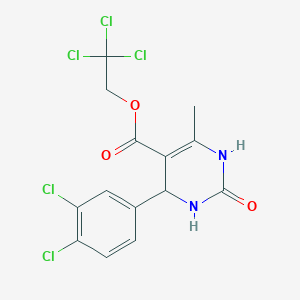
N-isobutyl-3-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves strategies that introduce the piperidine ring into the molecule, followed by modifications to attach various functional groups, including sulfonyl and benzamide moieties. A common approach could involve starting from benzamide precursors and incorporating the sulfonyl group and the piperidine ring through successive reactions. The synthesis methods aim to optimize yields, reduce reaction times, and employ conditions that are conducive to obtaining the desired product with high purity.
Molecular Structure Analysis
The molecular structure of “N-isobutyl-3-(1-piperidinylsulfonyl)benzamide” features a benzamide core, which is a common structural motif in many biologically active compounds. The piperidine ring, known for its presence in various pharmacologically active molecules, is attached via a sulfonyl linker, which could influence the molecule's electronic properties, solubility, and overall three-dimensional conformation. These structural elements are crucial for the compound's interaction with biological targets.
Chemical Reactions and Properties
Compounds like “N-isobutyl-3-(1-piperidinylsulfonyl)benzamide” can undergo various chemical reactions, primarily due to the reactive sites present in the piperidine ring, the sulfonyl group, and the benzamide moiety. These reactions can include nucleophilic substitutions at the sulfonyl group, amidation reactions at the benzamide, and modifications of the piperidine ring. Such chemical versatility allows for the synthesis of a wide array of derivatives with potential for enhanced or modified biological activities.
Physical Properties Analysis
The physical properties of “N-isobutyl-3-(1-piperidinylsulfonyl)benzamide,” such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of the sulfonyl group could enhance solubility in polar solvents, while the overall molecular architecture affects its solid-state properties and stability under various conditions. These properties are essential for determining the compound's suitability for further development into potential therapeutic agents.
Chemical Properties Analysis
The chemical properties of “N-isobutyl-3-(1-piperidinylsulfonyl)benzamide” are defined by its reactivity towards various chemical reagents and conditions. Its benzamide and sulfonyl functional groups can participate in reactions that are characteristic of amides and sulfonyl compounds, respectively. Additionally, the piperidine ring can engage in reactions typical of secondary amines. These chemical behaviors are crucial for understanding the compound's potential interactions and transformations in biological systems.
- (Sugimoto et al., 1990): Discusses the synthesis and anti-acetylcholinesterase activity of piperidine derivatives.
- (Browne et al., 1981): Details the Bischler-Napieralski reaction for synthesizing pyrroles from benzamides.
- (Harada et al., 2002): Explores novel benzamide derivatives as colonic prokinetic agents.
- (Sadeghzadeh et al., 2014): Describes techniques for the radioiodination of piperidine derivatives.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methylpropyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)12-17-16(19)14-7-6-8-15(11-14)22(20,21)18-9-4-3-5-10-18/h6-8,11,13H,3-5,9-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETQLFBGDHVDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-(piperidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4935261.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)
![2-[(2-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4935266.png)
![3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4935277.png)
![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4935283.png)

![3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4935299.png)


![2,6-dimethyl-4-[(4-nitrophenyl)acetyl]morpholine](/img/structure/B4935339.png)
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4935343.png)
